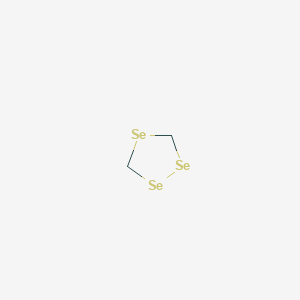
Triselenothane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triselenothane is an organoselenium compound with the molecular formula C₂H₄Se₃ and a molecular weight of 264.93 g/mol . It is characterized by the presence of three selenium atoms in its structure, making it a unique and interesting compound for various scientific studies.
Vorbereitungsmethoden
The synthesis of triselenothane typically involves the reaction of ethylene with selenium in the presence of a catalyst. The reaction conditions often require elevated temperatures and controlled environments to ensure the proper formation of the compound. Industrial production methods may involve the use of specialized reactors and purification processes to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Triselenothane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various selenium-containing compounds. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reduction reactions can convert this compound into simpler selenium compounds. Reducing agents such as sodium borohydride are often used.
Substitution: this compound can participate in substitution reactions where one or more of its selenium atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield selenoxides or selenones, while reduction may produce selenides.
Wissenschaftliche Forschungsanwendungen
Triselenothane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential biological activities, including its role as an antioxidant and its effects on cellular processes.
Medicine: Research is ongoing to explore the potential therapeutic uses of this compound, particularly in the treatment of diseases related to oxidative stress and selenium deficiency.
Wirkmechanismus
The mechanism of action of triselenothane involves its interaction with molecular targets and pathways within cells. As an organoselenium compound, it can modulate oxidative stress by acting as an antioxidant. This involves the neutralization of reactive oxygen species (ROS) and the protection of cellular components from oxidative damage. The specific molecular targets and pathways affected by this compound are still under investigation, but its antioxidant properties are a key aspect of its biological activity .
Vergleich Mit ähnlichen Verbindungen
Triselenothane can be compared with other organoselenium compounds such as:
Selenomethionine: An amino acid containing selenium, known for its role in protein synthesis and antioxidant activity.
Selenocysteine: Another selenium-containing amino acid, often referred to as the 21st amino acid, with significant biological importance.
Diselenides: Compounds containing two selenium atoms, used in various chemical and biological applications.
This compound is unique due to its three selenium atoms, which confer distinct chemical and biological properties compared to other organoselenium compounds .
Eigenschaften
Molekularformel |
C2H4Se3 |
|---|---|
Molekulargewicht |
265.0 g/mol |
IUPAC-Name |
1,2,4-triselenolane |
InChI |
InChI=1S/C2H4Se3/c1-3-2-5-4-1/h1-2H2 |
InChI-Schlüssel |
BSSVFSWYRLKWCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1[Se]C[Se][Se]1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



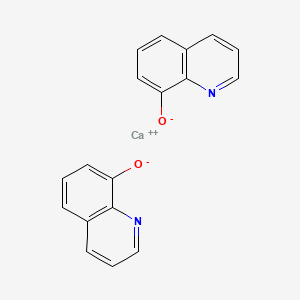
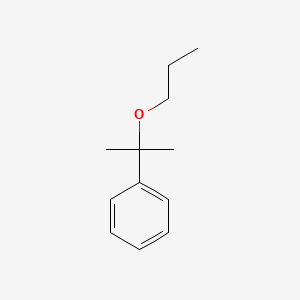


![5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B13742539.png)
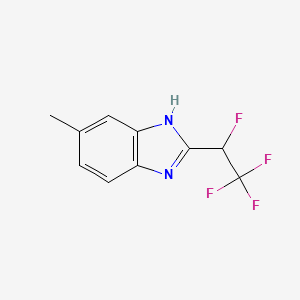
![3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B13742546.png)
![hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-)](/img/structure/B13742552.png)
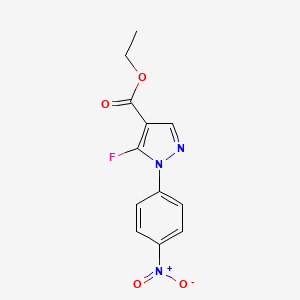
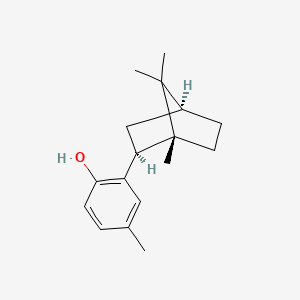

![7-[3-[7-[diethyl(methyl)azaniumyl]heptoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyheptyl-diethyl-methylazanium;diiodide](/img/structure/B13742588.png)

